2-Isopropoxybenzohydrazide

Description

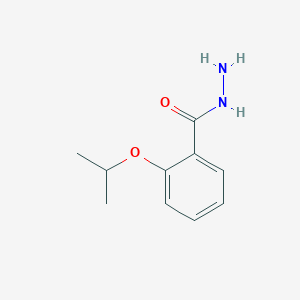

2-Isopropoxybenzohydrazide (C₁₀H₁₄N₂O₂) is a hydrazide derivative characterized by a benzohydrazide core substituted with an isopropoxy group at the 2-position of the aromatic ring. Synthesis typically involves condensation reactions between substituted benzoic acids and hydrazine, followed by purification via thin-layer chromatography (TLC) and characterization using spectroscopic methods (IR, ¹H/¹³C-NMR) and elemental analysis .

Properties

IUPAC Name |

2-propan-2-yloxybenzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-7(2)14-9-6-4-3-5-8(9)10(13)12-11/h3-7H,11H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOJZISHOSMMXKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601277199 | |

| Record name | 2-(1-Methylethoxy)benzoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601277199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21018-17-7 | |

| Record name | 2-(1-Methylethoxy)benzoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21018-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Methylethoxy)benzoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601277199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropoxybenzohydrazide typically involves the reaction of isopropoxybenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The general reaction scheme is as follows:

Step 1: Isopropoxybenzoic acid is dissolved in ethanol.

Step 2: Hydrazine hydrate is added to the solution.

Step 3: The mixture is refluxed for several hours.

Step 4: The reaction mixture is cooled, and the product is precipitated out.

Step 5: The precipitate is filtered, washed with water, and dried to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Isopropoxybenzohydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common nucleophiles include amines and thiols.

Major Products:

Oxidation: Formation of isopropoxybenzoic acid derivatives.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

2-Isopropoxybenzohydrazide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is studied for its potential biological activities, including antibacterial and antifungal properties.

Medicine: It is explored for its potential use in drug development, particularly for its hydrazide moiety, which is known for its pharmacological activities.

Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Isopropoxybenzohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with carbonyl-containing compounds, leading to the formation of hydrazones. This interaction can inhibit the activity of enzymes that rely on carbonyl groups for their function. Additionally, the isopropoxy group can enhance the compound’s lipophilicity, improving its ability to penetrate biological membranes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-isopropoxybenzohydrazide with key analogs:

Key Observations :

- Positional Isomerism : The 2-isopropoxy derivative likely exhibits steric hindrance due to the ortho-substituted isopropoxy group, reducing solubility compared to the 4-isomer .

- Substituent Effects: Bulkier substituents (e.g., propoxy in 2-propoxybenzylideneisonicotinohydrazide) lower solubility but may enhance thermal stability, as seen in its higher melting point .

- Bioactivity Potential: Isoniazid, a simpler hydrazide, shows high solubility and well-documented antimicrobial activity, suggesting that electron-withdrawing groups (e.g., isopropoxy) could modulate similar effects in this compound .

Biological Activity

2-Isopropoxybenzohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C10H14N2O2

Molecular Weight: 194.23 g/mol

LogP: 2.9 (indicating moderate lipophilicity)

Solubility: Soluble in organic solvents, with limited aqueous solubility.

The compound features an isopropoxy group attached to a benzohydrazide moiety, which is significant for its biological interactions.

- Inhibition of Enzymatic Activity:

-

Antimicrobial Properties:

- Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. This property makes it a candidate for further development as an antibiotic or antifungal agent.

- Cytotoxic Effects:

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits carboxylesterase activity | |

| Antimicrobial | Active against Gram-positive bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of this compound, the compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, suggesting effective antimicrobial action.

- Methodology: Disk diffusion method was employed.

- Results: Inhibition zones ranged from 12 mm to 25 mm depending on the concentration.

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted to assess the cytotoxic effects of this compound on various cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).

- Methodology: MTT assay was used to measure cell viability.

- Results: The compound exhibited IC50 values ranging from 10 µM to 30 µM, indicating potent cytotoxicity against these cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.